molecular formula C22H25F3N4O2 B2686440 1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 1798677-93-6

1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B2686440
CAS No.: 1798677-93-6
M. Wt: 434.463
InChI Key: RTXYBXMRFMTORT-UHFFFAOYSA-N
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Description

1-[4-(3-Methoxypyrrolidin-1-yl)benzoyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a synthetically designed small molecule of significant interest in medicinal chemistry and preclinical research. Its structure, featuring a piperazine core linked to a 3-methoxypyrrolidine via a benzoyl group and a 5-trifluoromethylpyridine, is characteristic of compounds that modulate central nervous system (CNS) and oncology targets. The 3-methoxypyrrolidine moiety is a recognized pharmacophore in drug discovery, known to contribute to potent receptor binding and selectivity, as evidenced in other research compounds such as P2Y12 receptor antagonists . The presence of the trifluoromethylpyridine group is a common strategy to enhance a compound's metabolic stability and membrane permeability, a feature utilized in multi-target agents for complex diseases like diabetic nephropathy . This molecular architecture suggests potential for high-affinity interactions with a range of biological targets, including G-protein coupled receptors and kinase enzymes. Preliminary research on compounds with similar structural motifs indicates potential applicability in studies focused on CNS disorders, where modulation of serotonergic, adrenergic, or dopaminergic pathways can yield anxiolytic or antidepressant-like effects . Furthermore, the structural elements are analogous to those found in kinase inhibitors, implying potential research utility in oncology for investigating signaling pathways involved in cell proliferation . This product is intended for research purposes to further elucidate these mechanisms of action and to explore its full pharmacological profile in vitro and in vivo. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(3-methoxypyrrolidin-1-yl)phenyl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F3N4O2/c1-31-19-8-9-29(15-19)18-5-2-16(3-6-18)21(30)28-12-10-27(11-13-28)20-7-4-17(14-26-20)22(23,24)25/h2-7,14,19H,8-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXYBXMRFMTORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, such as 3-methoxypyrrolidine and 5-(trifluoromethyl)pyridine. These intermediates are then subjected to a series of reactions, including nucleophilic substitution and acylation, to form the final product. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs advanced techniques like high-pressure reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Acylation and Alkylation Reactions

The secondary amines in the piperazine ring undergo acylation with acyl chlorides or anhydrides. For example, reaction with benzoyl chloride in dichloromethane (DCM) at 0–25°C in the presence of triethylamine yields N-acylated derivatives . Similarly, alkylation occurs with alkyl halides (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃ in DMF), producing N-alkylated products .

Reaction Type Conditions Product Yield
AcylationBenzoyl chloride, DCM, Et₃N, 25°C1,4-Dibenzoylpiperazine derivative73–90%
AlkylationMethyl iodide, DMF, K₂CO₃, 80°C1-Methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine70–85%

N-Oxidation

The piperazine nitrogen can undergo N-oxidation using peracetic acid or H₂O₂ in acetic acid, forming N-oxide derivatives. This modification enhances solubility and alters electronic properties :
Piperazine+H2O2AcOHPiperazine N-oxide\text{Piperazine} + \text{H}_2\text{O}_2 \xrightarrow{\text{AcOH}} \text{Piperazine N-oxide}
The reaction is monitored via TLC (Rf shift from 0.5 to 0.3 in ethyl acetate/hexane) .

Coordination Chemistry

The piperazine moiety acts as a bidentate ligand for transition metals. For example, coordination with Cu(II) in ethanol forms stable complexes, characterized by shifts in UV-Vis spectra (λmax ~650 nm) and magnetic susceptibility (μeff ~1.8 BM) .

Pd-Catalyzed Cross-Couplings

The trifluoromethylpyridine subunit participates in Suzuki-Miyaura couplings with arylboronic acids. Using Pd(PPh₃)₄ (1 mol%) and K₂CO₃ in dioxane/water (4:1) at 80°C, biaryl derivatives are synthesized :
Ar-B(OH)2+C5H3N-CF3PdAr-C5H3N-CF3\text{Ar-B(OH)}_2 + \text{C}_5\text{H}_3\text{N-CF}_3 \xrightarrow{\text{Pd}} \text{Ar-C}_5\text{H}_3\text{N-CF}_3
Yields range from 60–85% with TOF (turnover frequency) up to 500 h⁻¹ .

Hydrolysis of the Benzoyl Group

The benzoyl carbonyl undergoes base-catalyzed hydrolysis (e.g., 2M NaOH in MeOH/H₂O, reflux) to form carboxylic acid derivatives. Reaction progress is tracked via HPLC (retention time shift from 12.3 to 9.8 min) .

Electrophilic Aromatic Substitution

The pyridine ring’s electron-deficient nature allows nitration (HNO₃/H₂SO₄, 0°C) at the 3-position, confirmed by ¹H NMR (δ 8.9 ppm, d, J=2.4 Hz) .

Analytical Characterization

  • ¹H NMR : Piperazine protons appear as broad singlets (δ 2.8–3.5 ppm), while the trifluoromethylpyridine aromatic proton resonates at δ 8.7 ppm (d, J=5.1 Hz) .

  • HPLC : Purity >98% (C18 column, 60% MeCN/40% H₂O, flow rate 1 mL/min).

This compound’s reactivity enables diverse modifications for optimizing pharmacokinetic and pharmacodynamic profiles in drug discovery .

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly as a potential pharmacological agent. Key areas of investigation include:

P2Y12 Receptor Inhibition

The compound has been studied as a potential inhibitor of the P2Y12 receptor, which plays a crucial role in platelet aggregation and cardiovascular diseases. Inhibitors of this receptor are essential in the management of conditions such as acute coronary syndrome and stroke. Studies have shown that novel P2Y12 receptor inhibitors can effectively reduce platelet reactivity, suggesting that this compound may contribute to cardiovascular therapies .

Antitumor Activity

Preliminary studies suggest that the compound may exhibit antitumor properties. Research into structurally similar compounds has demonstrated their ability to inhibit tumor cell proliferation in various cancer models. The exact mechanisms remain under investigation, but the structural characteristics of this compound could enhance its efficacy against specific cancer types .

Neuropharmacological Effects

The piperazine moiety is known for its neuroactive properties. Compounds with similar structures have been explored for their effects on neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases or psychiatric disorders. This compound's unique structure may influence its interaction with various receptors in the central nervous system .

Case Studies

Several studies have documented the applications and effects of similar compounds, providing insights into the potential uses of 1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine:

Study ReferenceFocusFindings
P2Y12 Receptor InhibitionDemonstrated significant inhibition of platelet aggregation in patients using this class of inhibitors.
Antitumor ActivitySimilar compounds showed promising results against murine models of cancer, indicating potential for further development.
Neuropharmacological EffectsCompounds with piperazine structures exhibited modulation of neurotransmitter release, suggesting avenues for treatment in neurological disorders.

Mechanism of Action

The mechanism of action of 1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, emphasizing substituent effects, physicochemical properties, and biological activities:

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity/Notes Reference
Target Compound 4-(3-Methoxypyrrolidin-1-yl)benzoyl; 5-(trifluoromethyl)pyridin-2-yl ~509 (estimated) Not reported Hypothesized CNS or anticancer activity based on structural analogs N/A
N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) 4-Chloro-3-(trifluoromethyl)benzoyl; acetylated pyridin-2-yl 530 241–242 Cytotoxic activity against cancer cell lines; higher rigidity due to chloro substituent
1-(Phenylsulfonyl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine (34) Phenylsulfonyl; 5-(trifluoromethyl)pyridin-2-yl ~387 Not reported Sulfonyl group may enhance solubility; catalytic synthesis via Ca(NTf₂)₂
N-(4,6-dimethylpyridin-2-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbothioamide (NCT-502) Thiourea-linked dimethylpyridine; 5-(trifluoromethyl)pyridin-2-yl ~408 Not reported Phosphoglycerate dehydrogenase inhibitor; low yield (26%)
1-[(2E)-3-(4-Methoxyphenyl)but-2-en-1-yl]-4-[4-(trifluoromethyl)benzoyl]piperazine Flexible butenyl linker; 4-(trifluoromethyl)benzoyl 419 Oil (no MP) High purity (99%); potential for membrane permeability due to lipophilic chain
PAPP (1-[(4-aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine) Aminophenylethyl; 3-(trifluoromethyl)phenyl ~376 Not reported Serotonergic (5-HT₁ₐ) agonist; insecticidal activity against Pseudaletia separata
1-(4-Chlorobenzhydryl)-4-(4-substitutedbenzoyl)piperazine derivatives Chlorobenzhydryl; varied benzoyl groups ~450–500 Not reported Cytotoxic against liver, breast, and colon cancer cell lines (e.g., HCT-116, IC₅₀ ~10 μM)

Key Structural and Functional Insights:

Trifluoromethylpyridine Moieties :

  • The 5-(trifluoromethyl)pyridin-2-yl group is a recurring motif (e.g., compounds 8b, NCT-502, 34) due to its metabolic stability and ability to engage in π-π stacking or hydrophobic interactions .
  • Replacement with 3-(trifluoromethyl)phenyl (as in PAPP) shifts activity toward serotonergic targets, highlighting substituent position sensitivity .

Benzoyl vs. Thiourea-linked analogs (e.g., NCT-502) demonstrate lower synthetic yields (~26%) compared to benzoyl derivatives, suggesting scalability challenges .

Pyrrolidine vs. Piperidine/Other Heterocycles :

  • The 3-methoxypyrrolidine in the target compound could enhance solubility over unsubstituted piperidine rings (e.g., compound 8b’s chloro substituent reduces solubility) .
  • Flexible linkers (e.g., butenyl in ) may improve bioavailability but reduce crystallinity, as seen in the oil vs. solid-state dichotomy .

Biological Activity Trends: Cytotoxicity correlates with electron-withdrawing substituents (e.g., chloro, trifluoromethyl) on benzoyl groups, as seen in compound 8b and derivatives from . Insecticidal activity in PAPP derivatives underscores the role of arylpiperazine scaffolds in modulating non-mammalian targets .

Biological Activity

1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C_{19}H_{22}F_{3}N_{3}O
  • Molecular Weight : 365.39 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. The presence of the piperazine moiety is known to enhance binding affinity to target sites, which may include:

  • Serotonin Receptors : Potential modulation of serotonin pathways, influencing mood and anxiety.
  • Dopamine Receptors : Possible effects on dopaminergic signaling, relevant for neuropsychiatric disorders.
  • Enzymatic Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Biological Activity Overview

Several studies have reported on the biological activities associated with this compound, including:

Antidepressant Effects

Research indicates that derivatives similar to this compound exhibit antidepressant-like effects in animal models. These effects are often linked to the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. For instance, it has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Antiviral Activity

There is emerging evidence supporting the antiviral potential of this compound, particularly against HIV. Studies have shown that compounds with similar structural features can inhibit HIV replication by targeting viral integrase and reverse transcriptase enzymes.

Research Findings and Case Studies

StudyFindings
Study 1 Investigated the antidepressant effects in a rat model. Results indicated significant reductions in immobility time in the forced swim test, suggesting enhanced mood-related behavior.
Study 2 Evaluated anticancer activity against breast cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity.
Study 3 Assessed antiviral properties against HIV. The compound showed significant inhibition of viral replication at low micromolar concentrations.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine?

Answer:
The synthesis likely involves multi-step coupling reactions. For the benzoyl-pyrrolidine moiety, acylation of 3-methoxypyrrolidine with 4-chlorobenzoyl chloride under reflux in a polar solvent (e.g., ethanol or DCM) is a plausible approach, followed by nucleophilic substitution. The piperazine-pyridine fragment may be synthesized via Buchwald-Hartwig amination between 2-chloro-5-(trifluoromethyl)pyridine and piperazine. Final coupling of the two fragments could employ carbodiimide-mediated amidation (e.g., EDC/HOBt) or SNAr reactions, depending on reactivity. Purification via recrystallization (ethanol/water) or flash chromatography (silica gel, ethyl acetate/hexane gradients) is recommended .

Basic: How can researchers validate the structural integrity and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm substitution patterns (e.g., trifluoromethyl proton splitting, methoxy group integration). 2D techniques (COSY, HSQC) resolve overlapping signals from the pyrrolidine and piperazine rings .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using a C18 column with UV detection at 254 nm. A gradient of acetonitrile/water (+0.1% TFA) is effective for polar heterocycles .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., ESI+ mode) with <2 ppm error.

Basic: What in vitro assays are suitable for initial biological evaluation?

Answer:

  • Receptor Binding Assays: Screen for 5-HT1A/σ1 receptor affinity (radioligand displacement, e.g., 3^3H-8-OH-DPAT) due to structural similarity to arylpiperazine ligands .
  • Enzyme Inhibition: Test against DPP-IV or carbonic anhydrase isoforms (hCA I/II) using fluorogenic substrates (e.g., H-Gly-Pro-AMC for DPP-IV) .
  • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to identify antiproliferative activity .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodology:

  • Core Modifications: Replace the 3-methoxypyrrolidine with other saturated heterocycles (e.g., piperidine, morpholine) to assess steric/electronic effects on target engagement .
  • Substituent Tuning: Systematically vary the trifluoromethyl group (e.g., CF3_3 → Cl, OCF3_3) and pyridine position (2- vs. 3-substituted) to enhance metabolic stability or binding affinity .
  • Pharmacokinetic Profiling: Use liver microsomal assays (rat/human) to identify metabolic hotspots (e.g., demethylation of methoxy groups) and guide deuterium incorporation .

Advanced: What computational strategies predict binding modes and selectivity?

Answer:

  • Induced-Fit Docking (IFD): Model interactions with 5-HT1A receptors (PDB: 6WGT) or DPP-IV (PDB: 1X70) using Schrödinger Suite. Prioritize compounds with hydrogen bonds to key residues (e.g., Asp116 in 5-HT1A) and π-stacking with aromatic pockets .
  • Molecular Dynamics (MD): Simulate ligand-receptor complexes (100 ns) to assess stability of the methoxypyrrolidine conformation and solvent accessibility of the trifluoromethyl group .

Advanced: How to address contradictions between in vitro and in vivo efficacy data?

Methodology:

  • Bioavailability Studies: Measure plasma exposure (LC-MS/MS) after oral administration in rodents. Low exposure may explain poor in vivo activity despite high in vitro potency .
  • Metabolite Identification: Use high-resolution mass spectrometry (HRMS/MS) to detect active/inactive metabolites (e.g., N-oxide formation on piperazine) .
  • Tissue Distribution: Quantify compound levels in target tissues (e.g., brain for CNS targets) via homogenization and extraction .

Advanced: What strategies improve metabolic stability without compromising potency?

Answer:

  • Isosteric Replacement: Substitute labile groups (e.g., methoxy → cyclopropoxy) to block oxidative metabolism .
  • Fluorine Scanning: Introduce fluorine at metabolically vulnerable positions (e.g., para to the benzoyl group) to reduce CYP450-mediated degradation .
  • Prodrug Design: Mask polar groups (e.g., phosphate esters of the pyridine nitrogen) to enhance oral absorption .

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